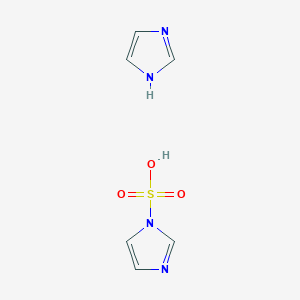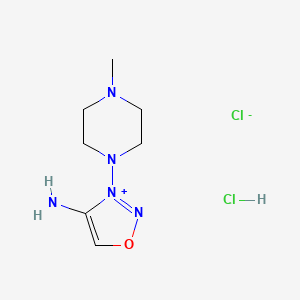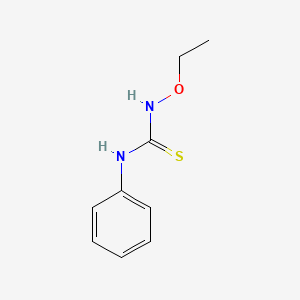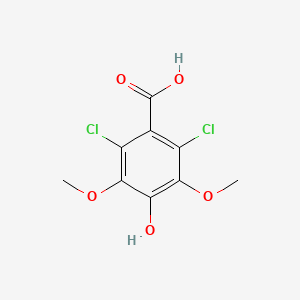
1H-imidazole;imidazole-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole; imidazole-1-sulfonic acid is a heterocyclic compound that features a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound is known for its versatility and is widely used in various fields such as chemistry, biology, medicine, and industry. The presence of both acidic and basic properties makes it a unique and valuable compound in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazole; imidazole-1-sulfonic acid typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including arylhalides and aromatic heterocycles.
Industrial Production Methods: Industrial production of 1H-imidazole; imidazole-1-sulfonic acid often employs multi-component reactions involving α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst . This method is efficient and yields highly substituted imidazole derivatives.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole; imidazole-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield imidazole derivatives with different substituents.
Substitution: Substitution reactions often involve halogenation or alkylation, leading to the formation of various functionalized imidazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine, while alkylation can be achieved using alkyl halides.
Major Products Formed: The major products formed from these reactions include various substituted imidazoles, sulfonic acid derivatives, and functionalized heterocycles.
Scientific Research Applications
1H-Imidazole; imidazole-1-sulfonic acid has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: The compound is employed in the production of dyes, agrochemicals, and functional materials.
Mechanism of Action
The mechanism of action of 1H-imidazole; imidazole-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. For example, in medicinal chemistry, it can inhibit the activity of certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
- 1H-Imidazole-4-sulfonic acid
- 1H-Imidazole-2-sulfonic acid
- 1H-Imidazole-5-sulfonic acid
Comparison: 1H-Imidazole; imidazole-1-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazole sulfonic acids, it exhibits different reactivity and selectivity in chemical reactions, making it a valuable compound for targeted applications in research and industry .
Properties
CAS No. |
21108-93-0 |
|---|---|
Molecular Formula |
C6H8N4O3S |
Molecular Weight |
216.22 g/mol |
IUPAC Name |
1H-imidazole;imidazole-1-sulfonic acid |
InChI |
InChI=1S/C3H4N2O3S.C3H4N2/c6-9(7,8)5-2-1-4-3-5;1-2-5-3-4-1/h1-3H,(H,6,7,8);1-3H,(H,4,5) |
InChI Key |
QWURXWCYNQFMQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN1.C1=CN(C=N1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,1'-Peroxybis[2-(propan-2-yl)benzene]](/img/structure/B14700089.png)







